molecular formula C15H18N6O2 B5118817 5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-pyridinamine

5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-pyridinamine

Cat. No. B5118817
M. Wt: 314.34 g/mol
InChI Key: IFRKPFDTTHWBCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Pyrazoles are another class of organic compounds with a five-membered ring containing three carbon atoms and two nitrogen atoms .


Synthesis Analysis

The synthesis of oxadiazoles involves various methods, depending on the electron-withdrawing and donating substituents in the positions of the oxadiazole ring . A wide range of compounds has been designed, synthesized, and subjected to various applications, including pharmaceuticals and energetic materials .


Molecular Structure Analysis

Oxadiazoles have a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .


Chemical Reactions Analysis

The chemical reactions of oxadiazoles can vary widely depending on their structure and the conditions under which they are reacted . They have been utilized in a wide range of applications, from high-energy molecules or energetic materials to ionic salts and pharmaceutical compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazoles can vary widely depending on their structure . They can range from relatively inert to extremely sensitive in terms of their response to heat and impact .

Mechanism of Action

The mechanism of action of oxadiazoles in biological systems can vary widely depending on their structure and the specific biological target . For example, some oxadiazole derivatives have shown antidiabetic activity .

Safety and Hazards

The safety and hazards associated with oxadiazoles can vary widely depending on their structure and the conditions under which they are handled .

Future Directions

The future directions of research into oxadiazoles and pyrazoles could involve the design and synthesis of new derivatives with improved properties for various applications, including medicinal chemistry .

properties

IUPAC Name

5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyrazol-1-ylpropyl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O2/c1-22-11-14-19-15(23-20-14)12-4-5-13(17-10-12)16-6-2-8-21-9-3-7-18-21/h3-5,7,9-10H,2,6,8,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRKPFDTTHWBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=NOC(=N1)C2=CN=C(C=C2)NCCCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[3-(1H-pyrazol-1-yl)propyl]-2-pyridinamine

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